Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate is an organic compound classified as an aromatic ester. This compound is characterized by a complex structure that includes an ethoxy group, a formyl group, and a phenoxy linkage with an iodine substituent. It is primarily synthesized for research purposes and has potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate is not found in nature; it is synthesized in laboratory environments. Its molecular formula is , with a molecular weight of approximately 497.29 g/mol . The compound belongs to the class of aromatic esters and features multiple functional groups that contribute to its reactivity and biological activity.
The synthesis of ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate typically involves several steps:
These steps require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate can be represented as follows:
Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate can undergo various chemical reactions due to its functional groups:
These reactions are crucial for exploring its potential as a precursor for more biologically active compounds.
The mechanism of action for ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate in biological systems is largely attributed to its ability to interact with specific proteins involved in cancer pathways. Preliminary studies suggest that it may exhibit anticancer properties by binding effectively to biological targets, potentially inhibiting tumor growth or inducing apoptosis in cancer cells. Molecular docking studies have indicated favorable binding interactions compared to established anticancer agents like tamoxifen.
The compound's stability and reactivity are influenced by its functional groups, which allow it to participate in various chemical reactions relevant for medicinal chemistry applications.
Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate has significant potential applications in scientific research:
The synthesis of Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate (CAS 832677-97-1, C₂₀H₂₀INO₆) typically follows a convergent multi-step strategy, integrating distinct molecular fragments through sequential coupling reactions. The canonical pathway initiates with 2-ethoxy-4-hydroxybenzaldehyde as the core phenolic component. Iodination at the ortho-position relative to the hydroxy group is achieved using iodine monochloride in acetic acid at 0–5°C, yielding 2-ethoxy-4-hydroxy-6-iodobenzaldehyde (70–75% yield). Parallelly, ethyl 4-aminobenzoate is acylated with chloroacetyl chloride in tetrahydrofuran using triethylamine as a base, producing ethyl 4-[(chloroacetyl)amino]benzoate (85–90% yield). The final coupling involves a Williamson ether synthesis, where the iodinated phenol and chloroacetamide intermediates react under anhydrous potassium carbonate in N,N-dimethylformamide at 80°C for 12 hours. This step achieves 65–70% yield after silica gel chromatography purification [3].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Molecular Formula | Key Synthetic Step | Typical Yield (%) |
---|---|---|---|
2-Ethoxy-4-hydroxy-6-iodobenzaldehyde | C₉H₉IO₄ | Iodination of 2-ethoxy-4-hydroxybenzaldehyde | 70–75 |
Ethyl 4-[(chloroacetyl)amino]benzoate | C₁₁H₁₂ClNO₃ | Acylation of ethyl 4-aminobenzoate | 85–90 |
Crude target compound | C₂₀H₂₀INO₆ | Ether coupling | 65–70 (post-purification) |
Alternative routes include the reverse sequence, where phenoxy acetylation precedes iodination. However, this approach risks undesired electrophilic substitution at the electron-rich aniline derivative, reducing overall yield to <50% [3]. The convergent pathway remains superior due to chemoselectivity preservation, particularly avoiding formyl group reduction during iodination.
Optimization efforts focus on enhancing efficiency and selectivity in phenoxy acetylation and iodination. For iodo-substitution, solvent screening reveals that polar aprotic media like N,N-dimethylformamide accelerate reaction kinetics but promote by-product formation via aldehyde oxidation. Balancing reactivity and selectivity is achieved in acetonitrile with iodine monochloride (1.05 equiv) at 25°C, achieving 82% isolated yield of the iodophenol intermediate. Catalytic Lewis acids (e.g., ZnCl₂, 5 mol%) further suppress oxidative side reactions [3].
Phenoxy acetylation optimization addresses ether bond formation kinetics. Traditional carbonate bases (K₂CO₃) in N,N-dimethylformamide require prolonged reaction times (12–15 hours), leading to N-acetylation by-products. Switching to cesium carbonate in acetone reduces the reaction time to 4 hours at 60°C, elevating yield to 88% due to enhanced nucleophilicity of the phenoxide ion. Solvent-free conditions under microwave irradiation (100°C, 30 min) demonstrate comparable efficiency but necessitate stringent moisture control .
Formyl group introduction employs Duff formylation (hexamethylenetetramine/trifluoroacetic acid) on 2-ethoxy-4-hydroxy-6-iodophenol, though this method risks ipso-substitution of iodine. Superior results are attained via in situ protection of the phenol as the tert-butyldimethylsilyl ether, followed by Vilsmeier–Haack formylation (dimethylformamide/phosphorus oxychloride) and deprotection. This sequence delivers 4-formyl-6-iodo-2-ethoxyphenol in 78% yield over three steps [3] .
Table 2: Optimization Parameters for Key Reactions
Reaction | Optimal Conditions | Catalyst/Additive | Yield Improvement | Key Challenge Mitigated |
---|---|---|---|---|
Iodination | ICl (1.05 equiv), CH₃CN, 25°C, 2h | ZnCl₂ (5 mol%) | 82% vs. 70% (base) | Aldehyde oxidation |
Phenoxy acetylation | Cs₂CO₃ (2 equiv), acetone, 60°C, 4h | None | 88% vs. 70% (K₂CO₃/DMF) | N-Acylation side products |
Directed formylation | Vilsmeier–Haack on TBS-protected phenol | TBSCl (1.2 equiv) | 78% (3 steps) | Ipso-substitution of iodine |
Catalytic methodologies streamline the installation of ethoxy and formyl groups, improving atom economy and reducing waste. Ethoxy group introduction leverages copper-catalyzed Ullmann ether synthesis. Treating 2,6-diiodo-4-hydroxybenzaldehyde with ethanol in the presence of copper(I) bromide (10 mol%) and 1,10-phenanthroline (20 mol%) at 110°C selectively substitutes the ortho-iodo group at the 2-position, forming 2-ethoxy-4-hydroxy-6-iodobenzaldehyde in 85% yield. This method outperforms classical alkylation (ethyl bromide/K₂CO₃), which suffers from low regioselectivity [7].
Formyl group installation employs palladium-catalyzed carbonylation. 3-Ethoxy-5-iodophenol undergoes palladium(II) acetate/diphosphine-catalyzed (1,3-bis(diphenylphosphino)propane, 5 mol%) carbonylation in methanol/carbon monoxide (1 atm) at 80°C, directly yielding 2-ethoxy-4-hydroxy-6-iodobenzaldehyde via directed ortho-functionalization (75% yield). Microwave-assisted carbonylative coupling (140°C, 20 min) further enhances efficiency to 90% conversion [8].
Phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) enables efficient O-alkylation of phenolic intermediates under biphasic conditions (toluene/aqueous sodium hydroxide), minimizing hydrolysis of the ethyl benzoate ester. This approach achieves 94% conversion in 1 hour at 50°C, demonstrating robustness for scale-up .
Table 3: Catalytic Methods for Functional Group Installation
Functional Group | Catalytic System | Conditions | Yield (%) | Advantage Over Classical Methods |
---|---|---|---|---|
Ethoxy | CuBr/phenanthroline (10/20 mol%) | Ethanol, 110°C, 12h | 85 | Regioselective ortho-substitution |
Formyl | Pd(OAc)₂/dppp (5 mol%), CO (1 atm) | Methanol, 80°C, 8h | 75 | Direct carbonylative functionalization |
Formyl (microwave) | Pd(OAc)₂/dppp (5 mol%), CO, 140°C | Toluene, 20 min | 90 | Reaction time reduction |
Phenoxyacetyl | Tetrabutylammonium bromide (5 mol%) | Toluene/NaOH(aq), 50°C, 1h | 94 | Suppression of ester hydrolysis |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2